3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom and a boronic ester group attached to a phenol ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3-fluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The boronic ester group can be reduced to form boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of boranes.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both a fluorine atom and a boronic ester group on the phenol ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling, sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H16BFO3 |
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Molecular Weight |
238.06 g/mol |
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 |
InChI Key |
KBGOBMOAZQOCTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
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